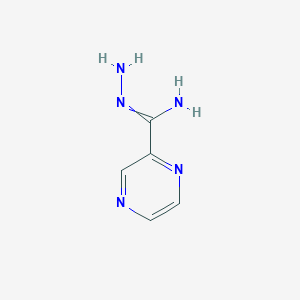

N'-aminopyrazine-2-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

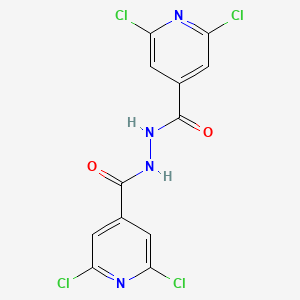

The synthesis of N’-aminopyrazine-2-carboximidamide involves the design and in vitro antimicrobial activity of a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .Molecular Structure Analysis

The molecular formula of N’-aminopyrazine-2-carboximidamide is C7H8N6 . The compound has a molecular weight of 176.18 g/mol . The InChIKey of the compound is FNGKLGSFWSNWGL-UHFFFAOYSA-N .Chemical Reactions Analysis

The primary resistance mechanism against antibiotics like N’-aminopyrazine-2-carboximidamide is enzymatic modification by aminoglycoside-modifying enzymes that are divided into acetyl-transferases, phosphotransferases, and nucleotidyltransferases . To overcome this problem, new semisynthetic aminoglycosides were developed in the 70s .Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 176.08104428 g/mol .Applications De Recherche Scientifique

Antimicrobial Activity

“N’-aminopyrazine-2-carboximidamide” derivatives have been studied for their potential in combating various microbial infections. They exhibit antimycobacterial , antibacterial , and antifungal activities, making them valuable in the development of new antimicrobial agents . The structure-activity relationship of these compounds suggests that different substituents on the carboxamidic moiety can significantly influence their antimicrobial efficacy.

Tuberculosis Treatment

The compound’s derivatives show promise in treating tuberculosis (TB), particularly multidrug-resistant strains. They have been evaluated against Mycobacterium tuberculosis and found to inhibit the growth of this pathogen effectively. This positions “N’-aminopyrazine-2-carboximidamide” as a potential candidate for developing new TB therapies .

Antimycobacterial Agents

Research indicates that “N’-aminopyrazine-2-carboximidamide” derivatives can act as inhibitors of prolyl-tRNA synthetase , which is crucial for protein synthesis in mycobacteria. By targeting this enzyme, the derivatives can disrupt the growth and survival of mycobacteria, offering a novel approach to treating infections caused by these bacteria .

Cancer Research

The cytotoxic properties of “N’-aminopyrazine-2-carboximidamide” derivatives have been explored in cancer research. Some derivatives have shown selective toxicity towards cancer cell lines, such as HepG2 human hepatocellular carcinoma cells, without affecting non-cancerous cells. This selective cytotoxicity is essential for developing chemotherapeutic agents .

Chemical Biology

In chemical biology, “N’-aminopyrazine-2-carboximidamide” serves as a scaffold for creating adenosine-mimicking compounds. These compounds can interfere with biological processes that involve adenosine, thereby providing insights into the mechanisms of diseases and potential therapeutic targets .

Drug Design and Repurposing

The compound’s derivatives are being investigated for their potential in drug repurposing. By modifying the structure of known inhibitors of human enzymes, researchers aim to create new inhibitors that can target similar enzymes in pathogens, such as mycobacteria. This strategy can lead to the discovery of new drugs with antimycobacterial activity .

Mécanisme D'action

Target of Action

N’-aminopyrazine-2-carboximidamide primarily targets the Prolyl-tRNA synthetase (ProRS) . ProRS is an enzyme that plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. This process is essential for the accurate translation of genetic information into proteins.

Mode of Action

N’-aminopyrazine-2-carboximidamide interacts with its target, ProRS, by mimicking the interactions of the adenine core . This interaction inhibits the function of ProRS, thereby disrupting protein synthesis within the cell .

Biochemical Pathways

The inhibition of ProRS affects the protein synthesis pathway, leading to a disruption in the production of essential proteins. This disruption can lead to a variety of downstream effects, including impaired cell growth and function, ultimately leading to cell death .

Result of Action

The molecular effect of N’-aminopyrazine-2-carboximidamide’s action is the inhibition of ProRS, which leads to disrupted protein synthesis . On a cellular level, this disruption can lead to impaired cell function and growth, ultimately leading to cell death .

Safety and Hazards

Propriétés

IUPAC Name |

N'-aminopyrazine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVGYAKLZAAYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384149 |

Source

|

| Record name | N'-aminopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-aminopyrazine-2-carboximidamide | |

CAS RN |

18107-03-4 |

Source

|

| Record name | N'-aminopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)